trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Stereoselective Synthesis and Structural Study : Derivatives of trans-2-aminocyclobutane-1-carboxylic acid, a compound related to trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol, have been prepared through stereoselective synthesis. These derivatives demonstrate the ability of the cyclobutane ring to confer high rigidity to molecules, as evidenced by strong intramolecular hydrogen bonds and the formation of cis-fused octane structural units (Izquierdo et al., 2005).
Conformational Preferences of Oligomers : Studies on trans-2-aminocyclobutane carboxylic acid oligomers, a close relative of this compound, reveal a marked preference for forming a well-defined 12-helical conformation in both solution and solid state (Fernandes et al., 2010).
Synthesis for NMR Labeling : The synthesis of a monofluoro-substituted aromatic amino acid, which includes a trans-2-aminocyclobutane carboxylic acid structure, has been developed for solid-state 19F NMR distance measurements in membrane-bound peptides. This highlights its use in probing peptide conformation (Tkachenko et al., 2014).
Hydrogen-Bonded Ring Formation in Dipeptides : Research on bis(cyclobutane) beta-dipeptides, including residues with trans stereochemistry, has shown the formation of eight-membered hydrogen-bonded rings, indicating a structural propensity in these compounds (Torres et al., 2009).
Tri-Functionalized Cyclobutane Scaffolds : The stereoselective synthesis of tri-functionalized cyclobutane scaffolds, incorporating structures similar to this compound, shows their potential in creating diverse molecular structures (Chang et al., 2019).
Role in Peptide Folding : Studies demonstrate that the relative configuration of cyclobutane amino acid residues, like those in this compound, plays a crucial role in the folding patterns of peptides, influencing their structure and function (Illa et al., 2017).
Synthesis of Cyclobutane-Containing Amino Acids : The synthesis of cyclobutane-containing amino acids, similar to this compound, provides insights into their physical chemical properties and potential applications in different fields, including biomedical purposes (Feskov et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds interact with transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. They play a crucial role in amino acid metabolism and are often targeted in pharmaceutical research .
Mode of Action
Related compounds have been synthesized using transaminases . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Biochemical Pathways
It is known that transaminases, which are potential targets of this compound, are involved in various biochemical pathways, including amino acid metabolism .
Result of Action
It is known that transaminases, which are potential targets of this compound, play a crucial role in amino acid metabolism .
Properties
IUPAC Name |
(1R,2R)-2-(3-phenylpropylamino)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-8-12(13)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNJOXOXYCOBPN-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.